![molecular formula C2H3N B032919 Acetonitrile-d3 CAS No. 2206-26-0](/img/structure/B32919.png)
Acetonitrile-d3
Overview
Description
Acetonitrile-d3, also known as Trideuteroacetonitrile or CD3CN, is a deuterated NMR (Nuclear Magnetic Resonance) solvent . It is an organic solvent with medium polarity and is often used along with D2O as a co-solvent in reversed phased LC-NMR applications .
Synthesis Analysis
Acetonitrile-d3 is used as a deuterated solvent for the dissolution of internal standard and sample in qNMR (Quantitative Nuclear Magnetic Resonance) quantification experiments . It has also been used as the deuterated solvent in the synthesis of N-methyl indolylfulgimide .Molecular Structure Analysis
The linear formula of Acetonitrile-d3 is CD3CN . It has a molecular weight of 44.07 . The structure is related to fluctuations in the angle between Li+ and the coordinated Acetonitrile-d3 molecule (Li+ ⋯N≡C), while other structural changes such as the change in the distance between the cation and the solvent molecule (Li+ ⋯N) play a minor role .Chemical Reactions Analysis
Acetonitrile-d3 participates as a solvent during the synthesis of 2-phenylindole . It has been used in the study of photoexcitation dynamics of bromodiphenyl ethers .Physical And Chemical Properties Analysis
Acetonitrile-d3 is a liquid with a density of 0.844 g/mL at 25 °C . It has a boiling point of 80.7 °C and a melting point of -46 °C . The refractive index n20/D is 1.341 .Scientific Research Applications
Organic Synthesis
Acetonitrile-d3 is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
Electrochemical Conversions
Acetonitrile-d3 is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
NMR Solvent
Acetonitrile-d3 is widely employed in high-resolution NMR (Nuclear Magnetic Resonance) studies due to its high chemical and isotopic purity . It serves as a solvent for 1H NMR (Proton Nuclear Magnetic Resonance) and 13C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral studies .
qNMR Quantification Experiments
Acetonitrile-d3 has been used as a deuterated solvent for the dissolution of internal standard and sample in qNMR (Quantitative Nuclear Magnetic Resonance) quantification experiments .
Synthesis of N-methyl Indolylfulgimide
Acetonitrile-d3 has also been used as the deuterated solvent in the synthesis of N-methyl indolylfulgimide, which is studied using UV-pump-IR-probe spectroscopy .
Synthesis of 2-phenylindole
Acetonitrile-d3 is used as a solvent during the synthesis of 2-phenylindole .
Mechanism of Action
Target of Action
Acetonitrile-d3, also known as Trideuteroacetonitrile or CD3CN, is primarily used as a deuterated solvent . Its main target is the nuclear magnetic resonance (NMR) spectroscopy process . It is used in NMR studies due to its high chemical and isotopic purity .
Mode of Action
Acetonitrile-d3 interacts with its target, the NMR spectroscopy process, by providing a stable and chemically inert environment for the analysis . It is used to dissolve samples for NMR quantification experiments . The deuterium atoms in Acetonitrile-d3 replace the hydrogen atoms, reducing the background noise in NMR and enhancing the resolution of the spectra .
Biochemical Pathways
It has been used in the study of molecular motions of acetonitrile molecules in the solvation shell of lithium ions .
Result of Action
The primary result of Acetonitrile-d3’s action is the enhancement of NMR spectroscopy. By providing a deuterated environment, it allows for clearer and more precise NMR readings . This enables scientists to better understand the structure and properties of other molecules .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trideuterioacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176547 | |
Record name | (2H3)Acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | (2H3)Acetonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9077 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Acetonitrile-d3 | |
CAS RN |
2206-26-0 | |
Record name | Acetonitrile-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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